Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate
CAS No.:
Cat. No.: VC17852992
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O2S |
|---|---|
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | ethyl (E)-3-(3-methylthiophen-2-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C10H12O2S/c1-3-12-10(11)5-4-9-8(2)6-7-13-9/h4-7H,3H2,1-2H3/b5-4+ |
| Standard InChI Key | YXIUKGXIXIVQPR-SNAWJCMRSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=C(C=CS1)C |
| Canonical SMILES | CCOC(=O)C=CC1=C(C=CS1)C |
Introduction
Synthesis
Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can be synthesized through standard esterification or condensation reactions. A common approach involves:
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Reacting 3-methylthiophene-2-carboxaldehyde with ethyl acetate or its derivatives.
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Catalyzing the reaction with a base or acid to promote the formation of the ester linkage.
This process often employs mild conditions to ensure the preservation of the thiophene ring's integrity.
Physical and Chemical Characteristics
| Characteristic | Details |
|---|---|
| Physical State | Typically a liquid or low-melting solid |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone |
| Boiling Point | Approx. 250–300°C (estimated based on similar compounds) |
| Reactivity | Reacts with nucleophiles due to the electron-deficient ester group |
The compound's conjugated system and thiophene ring make it suitable for applications requiring electron-rich aromatic systems.
Applications
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Pharmaceuticals:
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The thiophene moiety is often found in bioactive molecules, making this compound a potential precursor for drug synthesis.
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It may act as a scaffold for anti-inflammatory or antimicrobial agents.
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Material Science:
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Thiophene derivatives are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers.
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The conjugated double bond enhances its electronic properties.
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Agrochemicals:
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Esters similar to this compound are employed as intermediates in the production of pesticides and herbicides.
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Spectroscopic Data
Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can be characterized using various spectroscopic techniques:
| Technique | Observations |
|---|---|
| NMR (Proton and Carbon) | Peaks corresponding to the ethyl group (, ), thiophene ring, and vinyl protons. |
| IR Spectroscopy | Strong absorption around 1700 cm for the ester carbonyl group; peaks for C=C stretching vibrations. |
| Mass Spectrometry (MS) | Molecular ion peak at , confirming molecular weight. |
These methods help confirm its structure and purity.
Biological Implications
Although specific biological activity for this compound has not been extensively documented, related thiophene-based esters exhibit:
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Antimicrobial properties due to their ability to disrupt microbial cell membranes.
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Potential as enzyme inhibitors, targeting specific metabolic pathways in pathogens.
Further studies are needed to explore its pharmacological potential.
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